molecular formula C8H10N2O2 B14306789 N-(6-Methoxypyridin-2-yl)-N-methylformamide CAS No. 113077-72-8

N-(6-Methoxypyridin-2-yl)-N-methylformamide

Cat. No.: B14306789
CAS No.: 113077-72-8
M. Wt: 166.18 g/mol
InChI Key: LXUOJPOYDZWJFT-UHFFFAOYSA-N
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Description

N-(6-Methoxypyridin-2-yl)-N-methylformamide is an organic compound characterized by the presence of a methoxy group attached to a pyridine ring, with a formamide group linked to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methoxypyridin-2-yl)-N-methylformamide typically involves the reaction of 6-methoxypyridine with N-methylformamide under specific conditions. One common method includes:

    Starting Materials: 6-methoxypyridine and N-methylformamide.

    Catalysts and Solvents: The reaction may require a catalyst such as a Lewis acid (e.g., aluminum chloride) and a solvent like dichloromethane.

    Reaction Conditions: The mixture is usually heated to a temperature range of 60-80°C for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(6-Methoxypyridin-2-yl)-N-methylformamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The formamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium hydride or organolithium reagents.

Major Products

    Oxidation: Formation of N-(6-hydroxypyridin-2-yl)-N-methylformamide.

    Reduction: Formation of N-(6-methoxypyridin-2-yl)-N-methylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(6-Methoxypyridin-2-yl)-N-methylformamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyridine derivatives.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for developing inhibitors or activators of biological pathways.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(6-Methoxypyridin-2-yl)-N-methylformamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxy group and formamide moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target, leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Methylpyridin-2-yl)-N-methylformamide: Similar structure but with a methyl group instead of a methoxy group.

    N-(6-Hydroxypyridin-2-yl)-N-methylformamide: Contains a hydroxyl group instead of a methoxy group.

    N-(6-Chloropyridin-2-yl)-N-methylformamide: Features a chlorine atom in place of the methoxy group.

Uniqueness

N-(6-Methoxypyridin-2-yl)-N-methylformamide is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to similar compounds. The methoxy group can enhance the compound’s solubility and alter its electronic properties, making it a valuable intermediate in various chemical syntheses and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

113077-72-8

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

N-(6-methoxypyridin-2-yl)-N-methylformamide

InChI

InChI=1S/C8H10N2O2/c1-10(6-11)7-4-3-5-8(9-7)12-2/h3-6H,1-2H3

InChI Key

LXUOJPOYDZWJFT-UHFFFAOYSA-N

Canonical SMILES

CN(C=O)C1=NC(=CC=C1)OC

Origin of Product

United States

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